(3-Metoxifenil)(piperazin-1-il)metanona

Descripción general

Descripción

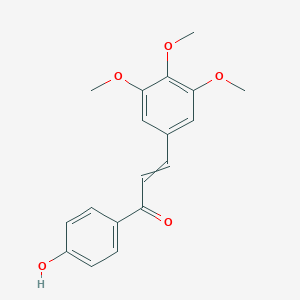

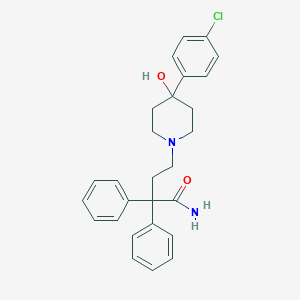

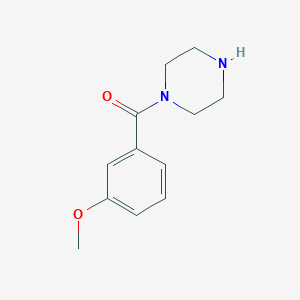

(3-Methoxyphenyl)(piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Methoxyphenyl)(piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxyphenyl)(piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la lipasa de monoacilglicerol (MAGL)

Los derivados de fenil(piperazin-1-il)metanona, incluyendo “(3-Metoxifenil)(piperazin-1-il)metanona”, se han identificado como inhibidores reversibles de la lipasa de monoacilglicerol (MAGL), una enzima que juega un papel clave en el sistema endocannabinoide . Este sistema está involucrado en varias patologías, incluidas enfermedades neurodegenerativas, cáncer, dolor crónico y patologías inflamatorias .

Actividad anticancerígena

Estos compuestos han mostrado una actividad antiproliferativa prometedora en líneas celulares de cáncer de mama y ovario . Esto sugiere que podrían utilizarse en el desarrollo de nuevos tratamientos para este tipo de cáncer .

Actividad citotóxica

Se han sintetizado derivados de (1-(bencil)-1H-1,2,3-triazol-4-il)(piperazin-1-il)metanona sustituidos y se han analizado su actividad citotóxica in vitro frente a varias líneas celulares, incluidas las células BT-474, HeLa, MCF-7, NCI-H460 y HaCaT .

Actividad antibacteriana

Los derivados de crom-2-ona de piperazina han mostrado actividad antibacteriana . La simulación de acoplamiento de los ocho derivados de crom-2-ona de piperazina más activos hacia la enzima oxidorreductasa (PDB ID 1XDQ) mostró que el complejo enzima-inhibidor más estable se estabilizaba mediante interacciones hidrofóbicas que se producían entre las porciones aromáticas del ligando y los residuos lipofílicos del sitio de unión .

Síntesis química

“this compound” se puede sintetizar y utilizar como material de partida o intermedio en la síntesis de otras moléculas complejas .

Investigación y desarrollo

Este compuesto está disponible para su compra por parte de proveedores químicos, lo que indica su uso en investigación y desarrollo .

Safety and Hazards

Mecanismo De Acción

Target of Action

Piperazine derivatives, a class of compounds to which this molecule belongs, have been known to interact with various receptors and enzymes . For instance, some piperazine derivatives have shown inhibitory activity against E3 ubiquitin-protein ligase, a key enzyme involved in protein degradation .

Mode of Action

Piperazine derivatives have been reported to inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical for tumor cell growth and metastasis .

Biochemical Pathways

Piperazine derivatives have been associated with various biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, psycholytic, and antidepressive activity .

Result of Action

Given the reported activities of similar piperazine derivatives, it can be inferred that this compound may have potential therapeutic effects in various conditions, including neurodegenerative and psychiatric conditions .

Análisis Bioquímico

Biochemical Properties

(3-Methoxyphenyl)(piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with several key biomolecules, including enzymes such as sirtuins and adrenergic receptors. These interactions are crucial for its biochemical activity. For instance, (3-Methoxyphenyl)(piperazin-1-yl)methanone has shown inhibitory activity against sirtuin 2, an enzyme involved in cellular regulation and aging . This inhibition can affect various cellular processes, highlighting the compound’s potential in therapeutic applications.

Cellular Effects

The effects of (3-Methoxyphenyl)(piperazin-1-yl)methanone on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the activity of alpha1-adrenergic receptors, which are involved in the regulation of vascular and smooth muscle function . By affecting these receptors, (3-Methoxyphenyl)(piperazin-1-yl)methanone can influence blood pressure regulation and other physiological processes.

Molecular Mechanism

At the molecular level, (3-Methoxyphenyl)(piperazin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions. For example, its binding to sirtuin 2 results in the inhibition of this enzyme, which can modulate cellular aging and metabolic processes . Additionally, the compound’s interaction with alpha1-adrenergic receptors involves competitive binding, which can block the receptor’s normal function and alter cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of (3-Methoxyphenyl)(piperazin-1-yl)methanone in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound has shown stability under controlled conditions, maintaining its biochemical activity. Degradation can occur under certain conditions, affecting its efficacy. Long-term studies have indicated that (3-Methoxyphenyl)(piperazin-1-yl)methanone can have sustained effects on cellular processes, particularly in in vitro models .

Dosage Effects in Animal Models

In animal models, the effects of (3-Methoxyphenyl)(piperazin-1-yl)methanone vary with dosage. At lower doses, the compound has shown beneficial effects, such as modulation of blood pressure and metabolic regulation. At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

(3-Methoxyphenyl)(piperazin-1-yl)methanone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and excretion. These metabolic processes can influence the compound’s efficacy and safety profile .

Transport and Distribution

The transport and distribution of (3-Methoxyphenyl)(piperazin-1-yl)methanone within cells and tissues are critical for its function. The compound is transported across cell membranes by specific transporters and can accumulate in certain tissues, such as the liver and kidneys. This distribution pattern affects its therapeutic potential and toxicity .

Subcellular Localization

Within cells, (3-Methoxyphenyl)(piperazin-1-yl)methanone localizes to specific subcellular compartments, including the cytoplasm and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of (3-Methoxyphenyl)(piperazin-1-yl)methanone is essential for its biochemical activity and therapeutic effects .

Propiedades

IUPAC Name |

(3-methoxyphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZDOXRVWBCKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395212 | |

| Record name | (3-Methoxyphenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100939-89-7 | |

| Record name | (3-Methoxyphenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.